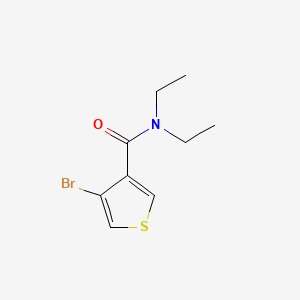4-Bromo-N,N-diethylthiophene-3-carboxamide
CAS No.:
Cat. No.: VC18933097
Molecular Formula: C9H12BrNOS
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12BrNOS |
|---|---|
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 4-bromo-N,N-diethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C9H12BrNOS/c1-3-11(4-2)9(12)7-5-13-6-8(7)10/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | GINBUKOOECALHR-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C1=CSC=C1Br |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound, 4-bromo-N,N-diethylthiophene-3-carboxamide, reflects its substitution pattern: a bromine atom at the 4-position of the thiophene ring and a diethylcarboxamide group at the 3-position. Its molecular formula is C₉H₁₃BrN₂OS, corresponding to a molecular weight of 277.19 g/mol. The thiophene core contributes aromatic stability, while the bromine and carboxamide groups introduce electronic and steric effects that influence reactivity and intermolecular interactions .
Synthesis and Manufacturing
Regioselective Bromination Strategies
The synthesis of 4-bromo-N,N-diethylthiophene-3-carboxamide likely involves regioselective functionalization of the thiophene ring. A plausible route, inspired by methods for analogous compounds , includes:
-
Preparation of N,N-Diethylthiophene-3-carboxamide:
Thiophene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with diethylamine to yield the carboxamide. -
Directed Lithiation and Bromination:
The carboxamide group directs lithiation to the 4-position of the thiophene ring under cryogenic conditions (−78°C). Subsequent quenching with bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide) introduces the bromine atom .
Industrial-Scale Considerations
Industrial production would require optimizing reaction conditions (e.g., temperature, solvent choice) to enhance yield and purity. Continuous flow reactors and automated purification systems could mitigate challenges associated with exothermic reactions and byproduct formation .
Physicochemical Properties
Key Physical Parameters
| Property | Value/Description |
|---|---|
| Molecular Weight | 277.19 g/mol |
| Melting Point | Not reported (predicted: 120–140°C) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| LogP (Partition Coefficient) | Estimated 2.1 (indicating moderate lipophilicity) |
The bromine atom increases molecular polarity, while the diethyl group enhances lipid solubility, balancing the compound’s amphiphilic character .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
Thiophene protons (H-2 and H-5): δ 7.2–7.5 ppm (doublets, J = 5 Hz).
-
Diethyl groups: δ 1.2 ppm (triplet, –CH₂CH₃) and δ 3.4 ppm (quartet, N–CH₂–).
-
-
¹³C NMR:
-
Carbonyl (C=O): δ 165–170 ppm.
-
Thiophene carbons: δ 125–140 ppm.
-
Infrared (IR) Spectroscopy
Comparison with Analogous Compounds
Future Research Directions
-
Biological Screening: Evaluate antimicrobial and anticancer activity.
-
Cross-Coupling Studies: Explore Pd-catalyzed reactions to functionalize the bromine site.
-
Thermal Stability Analysis: Assess suitability for high-temperature material applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume